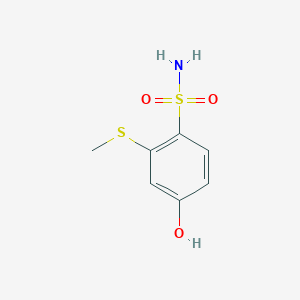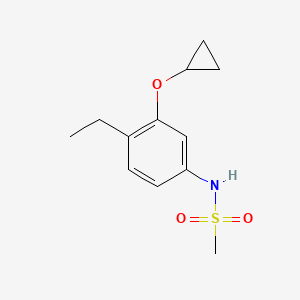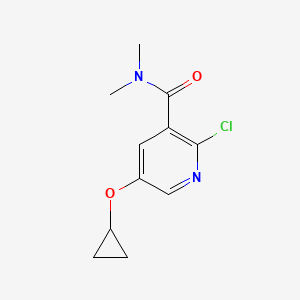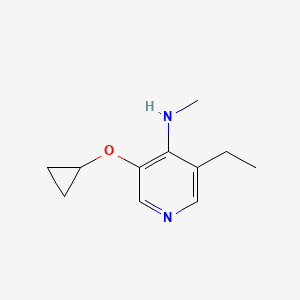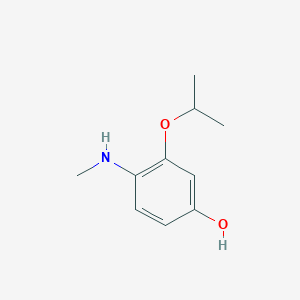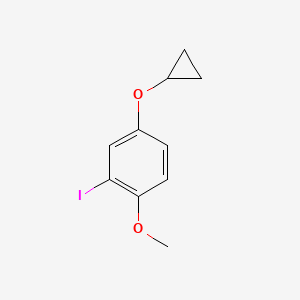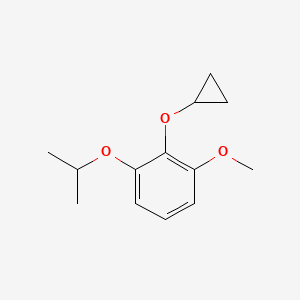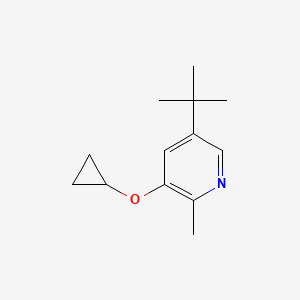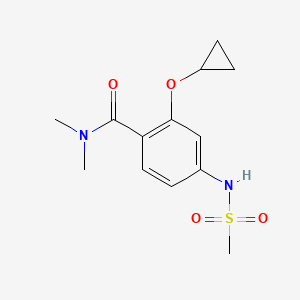
4-Acetyl-5-aminopyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-5-aminopyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H8N2O3 It is a derivative of pyridine, characterized by the presence of an acetyl group at the 4-position, an amino group at the 5-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-5-aminopyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the acetylation of 5-aminopyridine-2-carboxylic acid using acetic anhydride under acidic conditions. The reaction proceeds as follows:
- Dissolve 5-aminopyridine-2-carboxylic acid in a suitable solvent such as acetic acid.
- Add acetic anhydride dropwise while maintaining the reaction temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Quench the reaction by adding water and neutralize with a base such as sodium bicarbonate.
- Isolate the product by filtration and purify using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-5-aminopyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-5-aminopyridine-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-acetyl-5-aminopyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the acetyl and carboxylic acid groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 5-Aminopyridine-2-carboxylic acid
- 4-Acetylpyridine
- 2-Acetyl-5-aminopyridine
Comparison: 4-Acetyl-5-aminopyridine-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the pyridine ring This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogues
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
4-acetyl-5-aminopyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-4(11)5-2-7(8(12)13)10-3-6(5)9/h2-3H,9H2,1H3,(H,12,13) |
InChI Key |
ROPCQIKFCIWJAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


